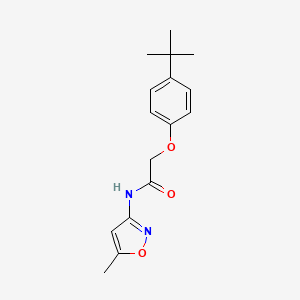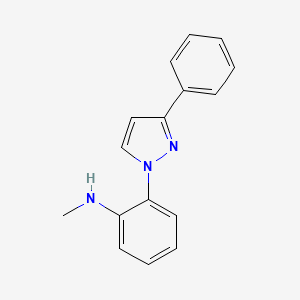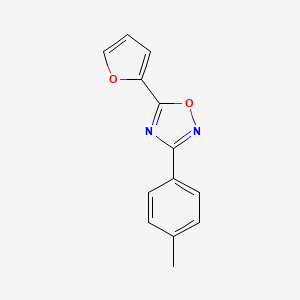
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as L-655,240, is a compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as isoxazoles and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. It has also been found to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. It has also been found to have anti-convulsant effects, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for researchers studying the mechanisms of inflammation and pain. However, one limitation of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is that it has not yet been tested in clinical trials, so its potential as a therapeutic agent is not yet fully known.
Future Directions
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the potential use of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the potential use of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide as a therapeutic agent for epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide and to determine its potential as a therapeutic agent for other conditions such as rheumatoid arthritis and other inflammatory disorders.
Synthesis Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-tert-butylphenol to form the corresponding ester. This ester is then reacted with N,N-dimethylacetamide to yield the final product, 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential use as a therapeutic agent in a variety of conditions. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis and other inflammatory disorders.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-9-14(18-21-11)17-15(19)10-20-13-7-5-12(6-8-13)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMTMHIWXMINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)



![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)
![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)
![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)
